molecular formula C21H23N3O4S2 B2572160 4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 500109-58-0

4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2572160
CAS No.: 500109-58-0
M. Wt: 445.55
InChI Key: JORHQPCNMXNAIF-UHFFFAOYSA-N
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Description

4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including an azepane ring, a sulfonyl group, a methoxy group, and a benzothiazole moiety. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting with 4-methoxyaniline, the benzothiazole ring can be formed through a cyclization reaction with appropriate sulfur-containing reagents.

    Introduction of the Sulfonyl Group: The azepane ring can be sulfonylated using sulfonyl chloride under basic conditions.

    Coupling Reaction: The benzothiazole derivative can then be coupled with the sulfonylated azepane derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidative demethylation under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nucleophiles (amines, alcohols) under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a phenol derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain enzymes or receptors.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Acting as an agonist or antagonist at a receptor site, altering cellular signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-(azepane-1-sulfonyl)-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the benzothiazole moiety.

    4-(piperidine-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

The presence of the benzothiazole moiety in 4-(azepane-1-sulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide distinguishes it from other benzamide derivatives. This moiety can impart unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-28-17-7-6-8-18-19(17)22-21(29-18)23-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-2-3-5-14-24/h6-12H,2-5,13-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORHQPCNMXNAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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